molecular formula C16H11ClN6O2 B3403710 N'-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide CAS No. 1172489-96-1

N'-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide

Cat. No.: B3403710
CAS No.: 1172489-96-1
M. Wt: 354.75
InChI Key: WPGYLPBHMDQVMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorophenyl group and a furan ring in its structure suggests significant pharmacological potential, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate hydrazine derivatives with 2-chlorobenzaldehyde under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine core.

    Introduction of the Furan Ring: The furan ring is introduced through a condensation reaction with furan-2-carboxylic acid hydrazide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

    Final Product Formation: The final step involves purification through recrystallization or chromatographic techniques to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Green Chemistry Approaches: Employing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of corresponding oxides or hydroxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium methoxide (NaOMe), bromine (Br₂)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N’-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: Investigated for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Explored for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it might inhibit a key enzyme in a metabolic pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
  • N’-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide

Uniqueness

Compared to similar compounds, N’-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide may exhibit unique biological activities due to the presence of the furan ring, which can influence its binding affinity and specificity towards biological targets. This uniqueness can make it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

N'-[1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN6O2/c17-11-4-1-2-5-12(11)23-15-10(8-20-23)14(18-9-19-15)21-22-16(24)13-6-3-7-25-13/h1-9H,(H,22,24)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGYLPBHMDQVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide
Reactant of Route 2
N'-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide
Reactant of Route 3
Reactant of Route 3
N'-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide
Reactant of Route 4
Reactant of Route 4
N'-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide
Reactant of Route 5
Reactant of Route 5
N'-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide
Reactant of Route 6
Reactant of Route 6
N'-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.